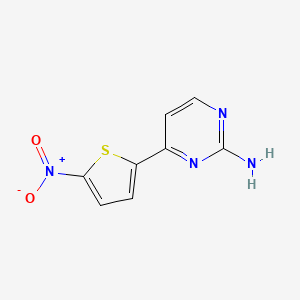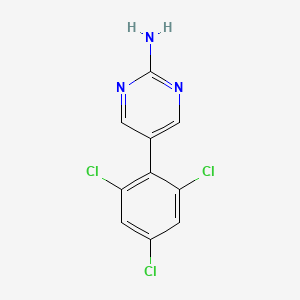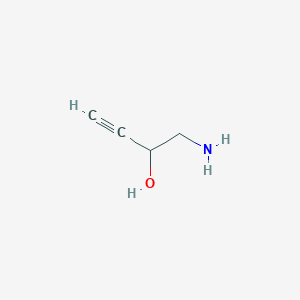
1-Aminobut-3-YN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminobut-3-YN-2-OL is an organic compound with the molecular formula C4H7NO. It is a versatile building block in organic synthesis, particularly valued for its unique structure that includes both an amino group and a hydroxyl group attached to a butynyl chain . This compound is used extensively in research and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminobut-3-YN-2-OL can be synthesized through various methods. One common approach involves the enzymatic cascade reaction, where racemic propargylic alcohols are converted into the corresponding ketones using peroxygenase from Agrocybe aegerita. These ketones are then transformed into enantiomerically pure alcohols using alcohol dehydrogenases from Lactobacillus kefir or Thermoanaerobacter brokii . Another method includes the Mitsunobu-type conversion of racemic alcohols into enantiomerically enriched propargylic amines using amine transaminases from Aspergillus terreus or Chromobacterium violaceum .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis, where the compound is manufactured in large quantities to meet research and industrial demands . The production process ensures high purity and consistency, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminobut-3-YN-2-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones.
Reduction: It can be reduced to yield various alcohol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of diverse products.
Common Reagents and Conditions:
Oxidation: Peroxygenase from Agrocybe aegerita is commonly used for oxidation reactions.
Substitution: Various amine transaminases are employed for substitution reactions.
Major Products: The major products formed from these reactions include enantiomerically pure alcohols and amines, which are valuable intermediates in pharmaceutical and agrochemical industries .
Wissenschaftliche Forschungsanwendungen
1-Aminobut-3-YN-2-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Aminobut-3-YN-2-OL involves its interaction with various enzymes and molecular targets. For instance, in enzymatic reactions, the compound acts as a substrate for peroxygenase and alcohol dehydrogenases, facilitating the conversion of propargylic alcohols and amines into their enantiomerically pure forms . The molecular pathways involved include oxidation and reduction processes, which are crucial for the synthesis of various bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
1-Aminobut-3-YN-2-OL can be compared with other similar compounds, such as:
1-Amino-3-butyn-2-ol: Another propargylic alcohol with similar reactivity and applications.
4-Aminobut-2-yn-1-ol hydrochloride: A related compound used in organic synthesis and medicinal chemistry.
Uniqueness: this compound is unique due to its dual functional groups (amino and hydroxyl) attached to a butynyl chain, making it highly versatile in various chemical transformations and applications.
Eigenschaften
IUPAC Name |
1-aminobut-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-4(6)3-5/h1,4,6H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWPLGYBQWZYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
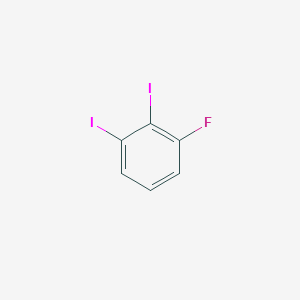

![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)
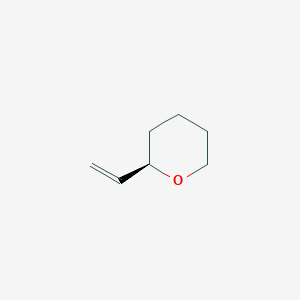
![Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)](/img/structure/B13095643.png)

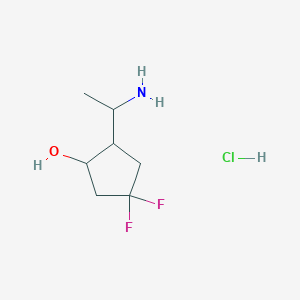
![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13095655.png)
![5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate](/img/structure/B13095659.png)
![1-(3-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13095665.png)
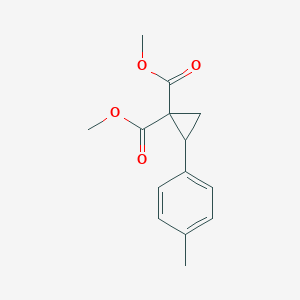
![1'-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13095679.png)
